Neomycin is a broad-spectrum aminoglycoside antibiotic complex derived from Streptomyces fradiae with demonstrable antibacterial activity. [] The neomycin complex consists of three primary components: neomycin B, neomycin C, and neomycin A. [] Neomycin B and C are the principal active components, with neomycin A representing a minor component. [, ] Neomycin exhibits activity against both Gram-positive and Gram-negative bacteria. [] It plays a significant role in scientific research as a model ligand for studying RNA recognition and as a tool to investigate various biological processes. []
Development of new aminoglycoside antibiotics: The synthetic protocol for producing neomycin B derivatives with modifications at the 5'' position provides a platform for developing new aminoglycoside antibiotics with enhanced activity against resistant bacteria. [] By understanding the structural activity relationship (SAR) and exploring various modifications, researchers can potentially overcome resistance mechanisms and create novel therapeutic options. []
Targeting specific RNA motifs: The selective binding of neomycin to various RNA motifs suggests the possibility of developing derivatives with enhanced specificity for particular targets. [, ] These targeted molecules could be used to modulate gene expression, disrupt pathogenic RNA structures, or deliver therapeutic agents specifically to RNA-rich cellular compartments. [, ]
Investigating the role of phosphoinositide turnover: Neomycin's ability to inhibit phosphoinositide turnover makes it a valuable tool for further dissecting the intricate roles of this pathway in diverse cellular processes, including signal transduction, membrane trafficking, and cytoskeletal dynamics. [, ]
Exploring the interplay between neomycin and other antibiotics: Further research is needed to better understand the interactions between neomycin and other antibiotics, particularly in the context of multidrug therapies. [] Investigating synergistic or antagonistic effects can optimize treatment strategies and combat the growing threat of antibiotic resistance. []
The synthesis of framycetin typically involves a fermentation process. In industrial settings, large-scale fermentation of Streptomyces fradiae is performed, followed by purification steps including filtration, precipitation, and chromatography. The final product is often converted to its sulfate form for medicinal use .
The molecular formula of framycetin is , with a molecular weight of approximately 614.64 g/mol. The structure consists of multiple hydroxyl groups and amino groups, contributing to its solubility and biological activity.
Framycetin undergoes several significant chemical reactions:
Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit in bacteria. This binding disrupts the normal function of ribosomes during protein synthesis, causing misreading of transfer RNA (tRNA). Consequently, this leads to the production of nonfunctional proteins essential for bacterial survival and replication .
Framycetin has diverse applications across various fields:
Framycetin (chemical name: O-2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)-O-[O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-β-D-ribofuranosyl-(1→5)]-2-deoxy-D-streptamine) is a water-soluble aminoglycoside antibiotic derived from Streptomyces fradiae. Its molecular formula is C₂₃H₄₆N₆O₁₃, with a molar mass of 614.65 g/mol [1] [8]. Chemically classified as an aminoglycoside, framycetin features a central 2-deoxystreptamine ring linked to two amino sugars (neosamine and neosamine B) and a pentose moiety (D-ribose) [3] [5]. This polycationic structure enables strong electrostatic interactions with bacterial ribosomes and phospholipids [8].
Table 1: Molecular Composition of Framycetin
Property | Specification |
---|---|
IUPAC Name | See above |
Molecular Formula | C₂₃H₄₆N₆O₁₃ |
Molar Mass | 614.65 g/mol |
CAS Number | 4146-30-9 |
Solubility | Highly soluble in water; insoluble in organic solvents |
Primary Sugars | D-neosamine, L-neosamine B, D-ribose |
Framycetin was first isolated in 1949 by Nobel laureate Selman Waksman and his student Hubert Lechevalier at Rutgers University during systematic screening of soil actinomycetes. Identified as a component of the neomycin complex produced by Streptomyces fradiae, it received the name "framycetin" (derived from fradiei mycin) [8]. Initial research demonstrated its efficacy against streptomycin-resistant bacteria and Mycobacterium tuberculosis [8]. Rutgers University secured the patent for neomycin (framycetin's parent complex) in 1957 [8]. By the 1960s, framycetin sulfate emerged as a distinct topical agent due to its broad-spectrum activity and stability in formulations [5] [7].
Aminoglycosides are categorized by their aminocyclitol core and sugar substituents. Framycetin (neomycin B) belongs to the 4,5-disubstituted deoxystreptamine subclass, characterized by glycosidic bonds at positions 4 and 5 of the central 2-deoxystreptamine ring [3] [5]. This contrasts with 4,6-disubstituted aminoglycosides like kanamycin or tobramycin. Framycetin’s structure comprises:
Table 2: Ring System Characteristics in Framycetin
Ring | Sugar Type | Linkage Position | Chemical Modifications |
---|---|---|---|
I | 2-Deoxystreptamine | Core | Amino groups at C1, C3 |
II | D-ribose | C5→O4 of Ring I | Hydroxymethyl group at C1 |
III | L-neosamine B | C1→O3 of Ring II | Axial 3-OH, equatorial 4-OH configurations |
IV | D-neosamine | C1→O4 of Ring I | Amino group at C6' |
Framycetin’s stereochemistry is critical: The L-idose configuration in Ring III distinguishes it from neomycin C (its epimer with D-idose), which constitutes 5–15% of the neomycin complex [5] [8]. This stereochemical nuance influences ribosomal binding affinity and antibacterial potency [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7